molecular formula C17H15FN2O3S B495203 (2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid

(2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid

Cat. No.: B495203
M. Wt: 346.4 g/mol
InChI Key: ZNRFTUGFUAAFSR-UHFFFAOYSA-N
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Description

WAY-298630 is a chemical compound known for its role as a modulator of 3-phosphoinositide-dependent protein kinase-1 (PDK1). It has a molecular formula of C17H15FN2O3S and a molecular weight of 346.38 g/mol . This compound is primarily used in scientific research to study various biological pathways and mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-298630 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Benzimidazole Core: The synthesis begins with the formation of the benzimidazole core structure. This is typically achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorophenoxy Group: The next step involves the introduction of the fluorophenoxy group. This is done by reacting the benzimidazole intermediate with 2-fluorophenol in the presence of a base such as potassium carbonate.

    Formation of the Thioether Linkage: The final step involves the formation of the thioether linkage by reacting the intermediate with an appropriate thiol compound under basic conditions.

Industrial Production Methods

Industrial production of WAY-298630 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

WAY-298630 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: WAY-298630 can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

WAY-298630 is widely used in scientific research due to its ability to modulate PDK1. Some of its applications include:

    Chemistry: Used as a tool compound to study the role of PDK1 in various chemical reactions and pathways.

    Biology: Employed in cell biology to investigate the effects of PDK1 modulation on cell signaling and function.

    Medicine: Explored for its potential therapeutic applications in diseases where PDK1 plays a crucial role, such as cancer and diabetes.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting PDK1.

Mechanism of Action

WAY-298630 exerts its effects by modulating the activity of PDK1. PDK1 is a key kinase involved in the activation of several downstream signaling pathways, including the PI3K/Akt pathway. By inhibiting PDK1, WAY-298630 can alter the phosphorylation status of various substrates, leading to changes in cell growth, survival, and metabolism.

Comparison with Similar Compounds

WAY-298630 is unique in its specific modulation of PDK1. Similar compounds include:

    GSK2334470: Another PDK1 inhibitor with a different chemical structure.

    BX-912: A potent and selective PDK1 inhibitor used in various research studies.

    OSU-03012: A dual inhibitor of PDK1 and phosphoinositide-dependent kinase-1.

Compared to these compounds, WAY-298630 offers distinct advantages in terms of selectivity and potency, making it a valuable tool in scientific research.

Properties

Molecular Formula

C17H15FN2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

2-[2-[2-(2-fluorophenoxy)ethylsulfanyl]benzimidazol-1-yl]acetic acid

InChI

InChI=1S/C17H15FN2O3S/c18-12-5-1-4-8-15(12)23-9-10-24-17-19-13-6-2-3-7-14(13)20(17)11-16(21)22/h1-8H,9-11H2,(H,21,22)

InChI Key

ZNRFTUGFUAAFSR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)O)SCCOC3=CC=CC=C3F

Isomeric SMILES

C1=CC=C2C(=C1)NC(=[N+]2CC(=O)[O-])SCCOC3=CC=CC=C3F

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)O)SCCOC3=CC=CC=C3F

Origin of Product

United States

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